N-cyclohexyl-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-cyclohexyl-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4 and an indol-3-yl moiety at position 3. This compound belongs to a broader class of triazole-acetamide hybrids, which are frequently explored for their biological activities, including enzyme inhibition, receptor modulation, and anti-inflammatory effects .
Key structural features:
- 1,2,4-Triazole core: Provides a rigid heterocyclic scaffold for substituent interactions.
- Ethyl group (position 4): Contributes to steric and electronic effects.
- Cyclohexyl-acetamide side chain: Enhances lipophilicity and may improve membrane permeability.
Properties
IUPAC Name |
N-cyclohexyl-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-2-25-19(16-12-21-17-11-7-6-10-15(16)17)23-24-20(25)27-13-18(26)22-14-8-4-3-5-9-14/h6-7,10-12,14,21H,2-5,8-9,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMSLFWKJACOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reactions: The indole and triazole moieties are then coupled using a sulfanyl linker, which is introduced through a thiolation reaction.
Final Assembly: The cyclohexyl group is introduced through an acylation reaction, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole or indole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole or triazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole or indole derivatives.
Substitution: Various substituted indole or triazole compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of indole and triazole derivatives.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties are known to bind to various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives
Structural Analysis
- Triazole Substituents: The indol-3-yl group in the target compound distinguishes it from pyridinyl (VUAA-1, OLC-12) or quinoline-based (Q-tsa) analogs. Indole’s aromatic system may enhance binding to serotonin or dopamine receptors, though this remains speculative without direct evidence. Ethyl group at position 4 is conserved in VUAA-1, OLC-12, and Q-tsa, suggesting its role in stabilizing the triazole ring conformation .
- Chlorophenyl (6m) and naphthalenyloxy (6m) substituents in other analogs introduce halogen or bulky aromatic groups, which may enhance receptor affinity but reduce solubility .
Physicochemical and Spectral Properties
Spectral Data :
- IR spectra of triazole-acetamides typically show peaks for –NH (3291 cm⁻¹), C=O (1678 cm⁻¹), and aromatic C=C (1606 cm⁻¹), as seen in compound 6m . The target compound’s indole NH stretch (~3400 cm⁻¹) would further distinguish it.
- 1H NMR : Methyl groups in ethyl or cyclohexyl substituents resonate at δ 1.2–1.5 ppm, while indole protons appear downfield (δ 7.0–7.5 ppm) .
Crystallography : Polymorphism observed in 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione highlights conformational flexibility in triazole derivatives, suggesting similar variability in the target compound’s solid-state forms .
Biological Activity
Overview
N-cyclohexyl-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound belonging to the class of triazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific sources.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclohexyl group
- Ethyl group
- Indole moiety
- Triazole ring
This unique arrangement contributes to its interaction with various biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study involving various triazole derivatives demonstrated potent activity against several pathogenic microorganisms.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Staphylococcus aureus | 0.25 µg/mL | |
| Pseudomonas aeruginosa | 1.5 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Antifungal Activity
The compound has also been evaluated for its antifungal properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis, a critical component of fungal cell membranes.
Case Study: Antifungal Efficacy
In a comparative study, various triazole derivatives were tested against Candida species. The results indicated that compounds similar to this compound showed high efficacy with low IC50 values, indicating strong antifungal activity compared to standard treatments like fluconazole.
Anticancer Activity
The potential anticancer properties of this compound have been explored in vitro against several cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in DNA synthesis and repair.
Table 2: Anticancer Activity Against Various Cell Lines
These results indicate that this compound possesses significant anticancer potential and warrants further investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase and others involved in nucleotide synthesis.
- Protein Interactions: It may interfere with protein-protein interactions critical for cellular processes like apoptosis and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
